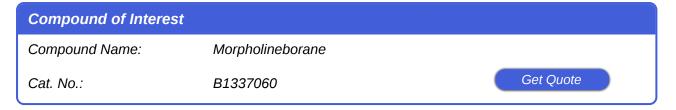


Spectroscopic Profile of Morpholineborane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **morpholineborane**, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the reported ¹H, ¹³C, and ¹¹B NMR spectroscopic data for **morpholineborane**. The data was acquired in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Data of Morpholineborane in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.75 - 3.65	m	4H	O(CH ₂) ₂
2.85 - 2.75	m	4H	N(CH ₂) ₂
1.80 - 1.10	br q	3H	ВНз

Table 2: 13C NMR Data of Morpholineborane in CDCl3



Chemical Shift (δ) ppm	Assignment
66.9	O(CH ₂) ₂
50.1	N(CH ₂) ₂

Table 3: 11B NMR Data of Morpholineborane in CDCl3

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (JBH, Hz)
-15.4	q	96

Infrared (IR) Spectroscopy Data

The condensed phase infrared spectrum of **morpholineborane** exhibits characteristic absorption bands corresponding to its various functional groups. The spectrum is typically acquired from a solid sample.

Table 4: Key IR Absorption Bands of Morpholineborane

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900-3000	Strong	C-H stretching
~2250-2400	Strong, Broad	B-H stretching
~1450	Medium	CH₂ scissoring
~1110	Strong	C-O-C stretching
~1070	Strong	C-N stretching

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **morpholineborane** are not always explicitly published with the data. However, the following sections outline generalized and widely accepted procedures for obtaining high-quality NMR and IR spectra for air- and moisture-sensitive solid compounds like **morpholineborane**.



NMR Spectroscopy (General Protocol for Air-Sensitive Compounds)

Given that borane complexes can be sensitive to air and moisture, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

- Sample Preparation:
 - In an inert atmosphere, accurately weigh approximately 5-20 mg of morpholineborane for ¹H NMR and 20-50 mg for ¹³C and ¹¹B NMR into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of anhydrous deuterated solvent (e.g., CDCl₃) via syringe.
 - Gently agitate the vial to ensure complete dissolution.
 - Using a filter pipette, transfer the solution to a clean, dry NMR tube.
 - If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
 - Securely cap the NMR tube. For highly sensitive samples, a flame-sealed NMR tube or a
 J. Young tube is recommended.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire the ¹H, ¹³C, and ¹¹B NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically employed. For ¹¹B NMR, both proton-coupled and decoupled spectra can be informative.
 - The number of scans and relaxation delays should be optimized to obtain a good signalto-noise ratio.



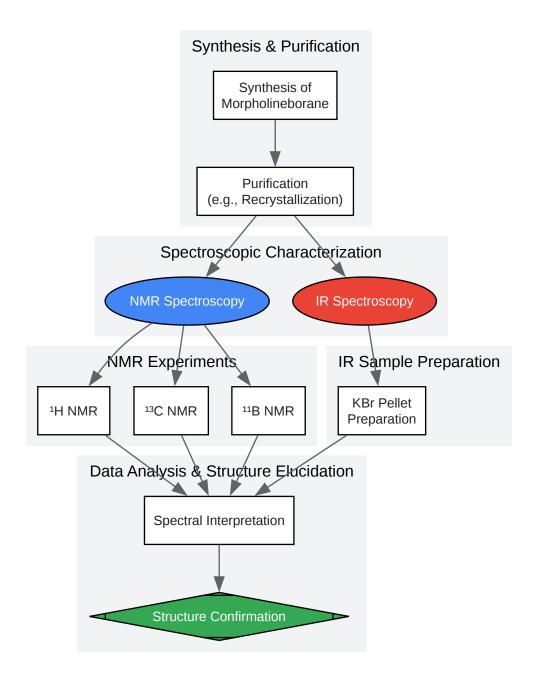
FTIR Spectroscopy (General Protocol for Solid Samples using KBr Pellet)

- Sample Preparation:
 - Place a small amount (1-2 mg) of morpholineborane and approximately 100-200 mg of dry, FTIR-grade potassium bromide (KBr) in a clean agate mortar.
 - Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powdered mixture to a pellet-forming die.
 - Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Carefully remove the KBr pellet from the die.
 - Place the pellet in the sample holder of the FTIR spectrometer.
 - Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
 - A background spectrum of a pure KBr pellet or of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **morpholineborane**.





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Caption: Workflow for the spectroscopic analysis of morpholineborane.

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